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Compound of Interest

Compound Name: 2-Bromo-5-methylpyridin-4-amine

Cat. No.: B1280532

For the attention of researchers, scientists, and drug development professionals, this document
provides a comprehensive overview of the available spectroscopic data for 2-Amino-5-bromo-
4-methylpyridine. It is important to note that the requested data for the isomeric compound, 2-
Bromo-5-methylpyridin-4-amine, is not readily available in the public domain. The information
presented herein pertains to the closely related and more extensively characterized isomer, 2-
Amino-5-bromo-4-methylpyridine (CAS No: 98198-48-2).

This technical guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 2-Amino-5-bromo-4-methylpyridine. The experimental protocols for
obtaining this data are also outlined to facilitate replication and further investigation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Amino-5-bromo-4-
methylpyridine.

'H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
8.078 Singlet 1H Pyridine C-H
6.406 Singlet 1H Pyridine C-H
4.481 Singlet 2H -NH:z
2.277 Singlet 3H -CHs

Solvent: CDCls, Frequency: 400 MHz[1]

Mass Spectrometry (MS) Data
mlz

Interpretation

188 [M+1]*

Technique: Mass Spectrometry[1]

Infrared (IR) Spectroscopy Data

While a complete list of IR peaks is not detailed in the available literature, the presence of key
functional groups can be inferred. A general representation of expected IR absorptions for this
molecule is provided below.

Wavenumber (cm~?) Functional Group

3400-3300 N-H stretch (amine)

3100-3000 C-H stretch (aromatic)

2950-2850 C-H stretch (methyl)

1640-1550 C=C and C=N stretch (pyridine ring)
1300-1000 C-N stretch

800-600 C-Br stretch
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Note: This is a generalized table based on typical IR absorption regions.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Amino-5-bromo-4-methylpyridine is prepared by dissolving approximately 5-10
mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCIs). The
solution is then transferred to a 5 mm NMR tube. *H NMR spectra are recorded on a 400 MHz
spectrometer. The chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an appropriate ionization source,
such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI). The
sample is introduced into the ion source, typically dissolved in a suitable solvent like methanol
or acetonitrile. The instrument is operated in positive ion mode to observe the protonated
molecule [M+H]*.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A
small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a
thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance
(ATR) accessory, where the solid sample is placed directly onto the ATR crystal. The spectrum
is recorded over the range of 4000-400 cm~1.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Amino-5-bromo-4-methylpyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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